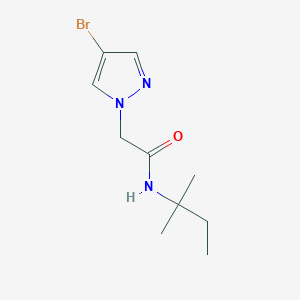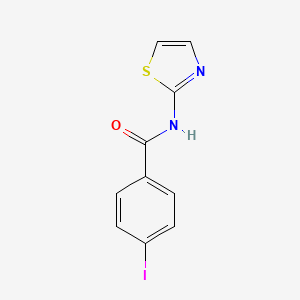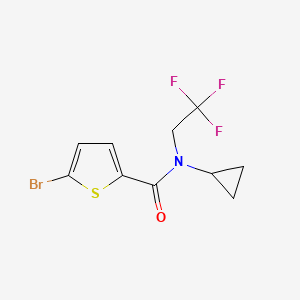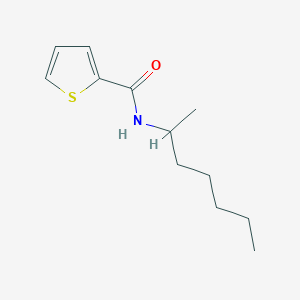![molecular formula C11H14FNO B14911235 [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is an organic compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxymethyl substituent
Vorbereitungsmethoden
The synthesis of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be achieved through several routes. One common method involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol include:
[4-(Pyrrolidin-1-yl)phenyl]methanol: Lacks the fluorine atom, which may result in different biological activity and stability.
[2-Fluoro-4-(piperidin-1-yl)phenyl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its pharmacological properties.
[2-Fluoro-4-(morpholin-1-yl)phenyl]methanol: Features a morpholine ring, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyrrolidine ring, which can provide distinct advantages in terms of biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(2-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
InChI-Schlüssel |
KHBWQOSZWCYVJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=C(C=C2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)

![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)





![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)





